molecular formula C17H14ClN3 B13138563 [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]- CAS No. 821784-13-8

[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-

Cat. No.: B13138563
CAS No.: 821784-13-8
M. Wt: 295.8 g/mol
InChI Key: CAXJQDAJNRVVDT-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a bipyridine core. Bipyridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 3,4’-bipyridine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . These complexes can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in coordination chemistry, catalysis, and materials science .

Properties

CAS No.

821784-13-8

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H14ClN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2

InChI Key

CAXJQDAJNRVVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Cl

Origin of Product

United States

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